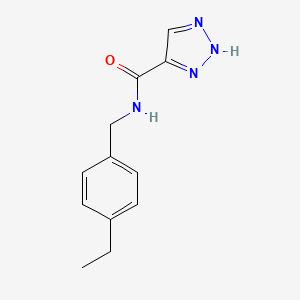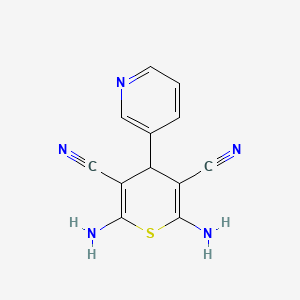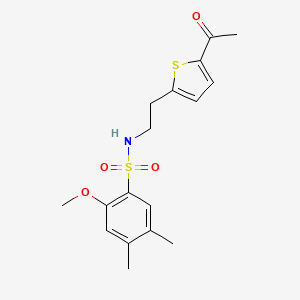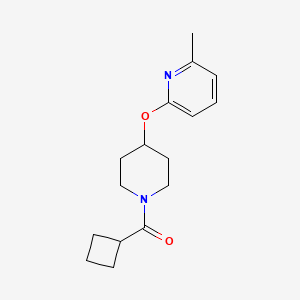
N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide” is a compound that contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The “N-(4-ethylbenzyl)” part indicates that an ethylbenzyl group is attached to the nitrogen of the triazole ring. The “5-carboxamide” part indicates that a carboxamide group is attached to the 5-position of the triazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The ethylbenzyl group and the carboxamide group would then be attached in subsequent steps .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, with the ethylbenzyl group and the carboxamide group attached at the appropriate positions .Chemical Reactions Analysis
As a 1,2,3-triazole derivative, this compound could potentially participate in various chemical reactions. The reactivity of the compound would be influenced by the electron-withdrawing carboxamide group and the electron-donating ethylbenzyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could enhance its solubility in water .Aplicaciones Científicas De Investigación
Rufinamide: A New Anti-Epileptic Medication
Rufinamide, a compound with a structure similar to N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide, acts as an anti-epileptic drug. Its mechanism of action involves limiting sodium-dependent action potentials, leading to a stabilizing effect on neuronal membranes. It has shown effectiveness against partial seizures in adults and in treating Lennox-Gastaut syndrome, a severe epilepsy syndrome in children (Hakimian et al., 2007).
Antimicrobial Agents
A series of compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, similar in structure to N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide, were synthesized and evaluated for antimicrobial activities. These compounds exhibited moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains (Jadhav et al., 2017).
Catalysis in Organic Synthesis
In organic synthesis, 1,2,3-triazoles, like N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide, play a significant role. For instance, their application in gold-catalyzed oxidations for the synthesis of 2,4-disubstituted oxazoles demonstrates their utility in novel method development in homogeneous gold catalysis (Luo et al., 2012).
Supramolecular Interactions
1,2,3-Triazoles, like N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide, have been extensively studied for their supramolecular interactions. They are known for their diverse applications in supramolecular and coordination chemistry due to their nitrogen-rich structure and the ability to engage in a variety of supramolecular interactions (Schulze & Schubert, 2014).
Safety And Hazards
Direcciones Futuras
The study of 1,2,3-triazole derivatives is a vibrant field in medicinal chemistry, and new compounds with this motif are continually being synthesized and evaluated for their biological activities . The compound “N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide” could potentially be studied for its biological activity and could serve as a starting point for the development of new therapeutic agents.
Propiedades
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-9-3-5-10(6-4-9)7-13-12(17)11-8-14-16-15-11/h3-6,8H,2,7H2,1H3,(H,13,17)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRSUZWCJQWNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2659387.png)
![N-(3,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2659394.png)



![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride](/img/structure/B2659399.png)



![3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2659403.png)
![7-Benzyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2659404.png)

